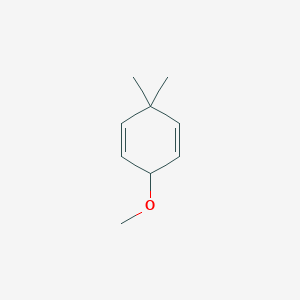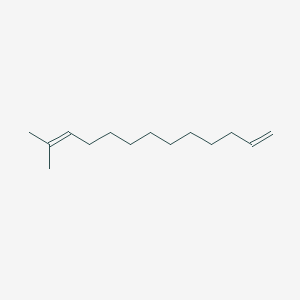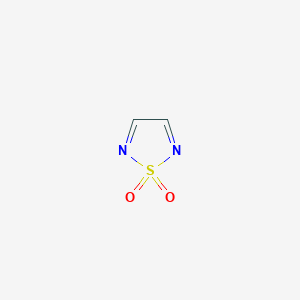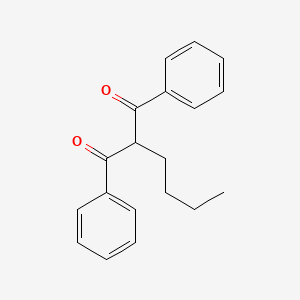
2-Butyl-1,3-diphenylpropane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butyl-1,3-diphenylpropane-1,3-dione can be synthesized through several methods. One common synthetic route involves the Claisen condensation of benzylideneacetone with benzoyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, such as iodination of the α-methylene group when treated with periodic acid.
Common Reagents and Conditions
Oxidation: Common reagents include radical initiators like CCl3O2• and N3•.
Substitution: Periodic acid is used for iodination reactions, often under mild conditions.
Major Products Formed
Scientific Research Applications
2-Butyl-1,3-diphenylpropane-1,3-dione has several scientific research applications:
Chemistry: It is used as a model compound in electron transfer reactions and radical-anion chain mechanisms.
Medicine: It acts as a heat stabilizer and antitumor agent, making it valuable in pharmaceutical research.
Industry: It is used in perfumery and organic synthesis due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Butyl-1,3-diphenylpropane-1,3-dione involves its ability to undergo electron transfer reactions. It can activate Nrf2, leading to the dissociation from Keap1 and nuclear translocation of Nrf2. This activation results in the expression of antioxidant response elements, providing protection against oxidative damage .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-2-propanone: Used as a precursor in the synthesis of polyphenylene dendrimers and other polycyclic aromatic hydrocarbons.
2-Benzoylacetophenone: Known for its use in organic synthesis and as a stabilizer.
Uniqueness
2-Butyl-1,3-diphenylpropane-1,3-dione is unique due to its dual role as a chemical model in electron transfer reactions and its biological activity as an antitumor agent. Its ability to activate Nrf2 and prevent oxidative damage sets it apart from other similar compounds .
Properties
CAS No. |
162521-29-1 |
|---|---|
Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-butyl-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C19H20O2/c1-2-3-14-17(18(20)15-10-6-4-7-11-15)19(21)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3 |
InChI Key |
ICFRVXBXPFMEST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Iodohex-1-en-1-yl)selanyl]benzene](/img/structure/B14267883.png)

![2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene](/img/structure/B14267887.png)

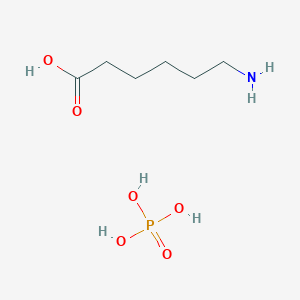

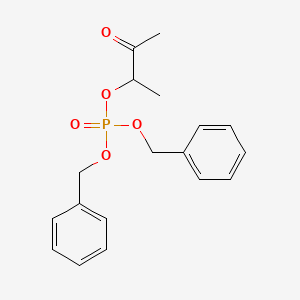
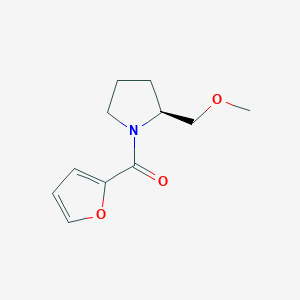
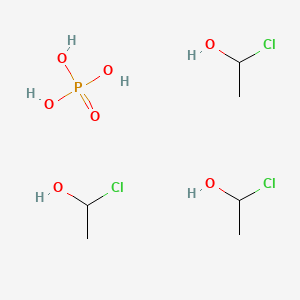

![Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane](/img/structure/B14267942.png)
